

UPLC-ESI-Q-TOF-MS/MS Application Notes for Plant Metabolite Analysis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Astringin

CAS No.: 29884-49-9

Cat. No.: S519586

[Get Quote](#)

These notes outline a standardized protocol for the untargeted profiling of phenolic compounds in plant extracts, a category which includes **astringin** (a stilbene derivative).

Key Instrumentation and Materials

- **UPLC System:** An ultra-performance liquid chromatography system (e.g., Waters, Agilent, Shimadzu).
- **Column:** Reversed-phase C18 column (e.g., YMC-Triart C18, 2.1 mm × 100 mm, 1.9 μm) [1] [2].
- **Mass Spectrometer:** Quadrupole Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.
- **Chemicals:** MS-grade methanol, acetonitrile, and formic acid. Deionized water purified through a system like Milli-Q [3] [2].
- **Standard Solutions:** Prepare stock solutions of reference standards in methanol for instrument calibration and compound verification [3].

Detailed Experimental Protocol

Step 1: Sample Preparation The typical ultrasound-assisted solid-liquid extraction is summarized in the table below [2]:

Parameter	Specification
Sample Form	Freeze-dried and powdered plant material.
Extraction Solvent	Methanol, or a mixture of methanol-acetone-water (7:7:6, v/v/v) [2].
Sample to Solvent Ratio	~1.25 g of sample per 25 mL of solvent [2].
Extraction Method	Probe sonication.
Sonication Parameters	5 minutes at a nominal power of 600 W, with the sample tube placed in an ice bath to prevent degradation of heat-labile compounds [2].
Post-Extraction	Centrifuge (e.g., 4000× g for 11 min at 5°C), collect supernatant, and filter through a 0.22 µm PTFE syringe filter before injection [2].

Step 2: UPLC Conditions The chromatographic conditions below are effective for separating complex phenolic compounds [1] [2].

Parameter	Condition
Column Temperature	30 °C
Injection Volume	4 µL

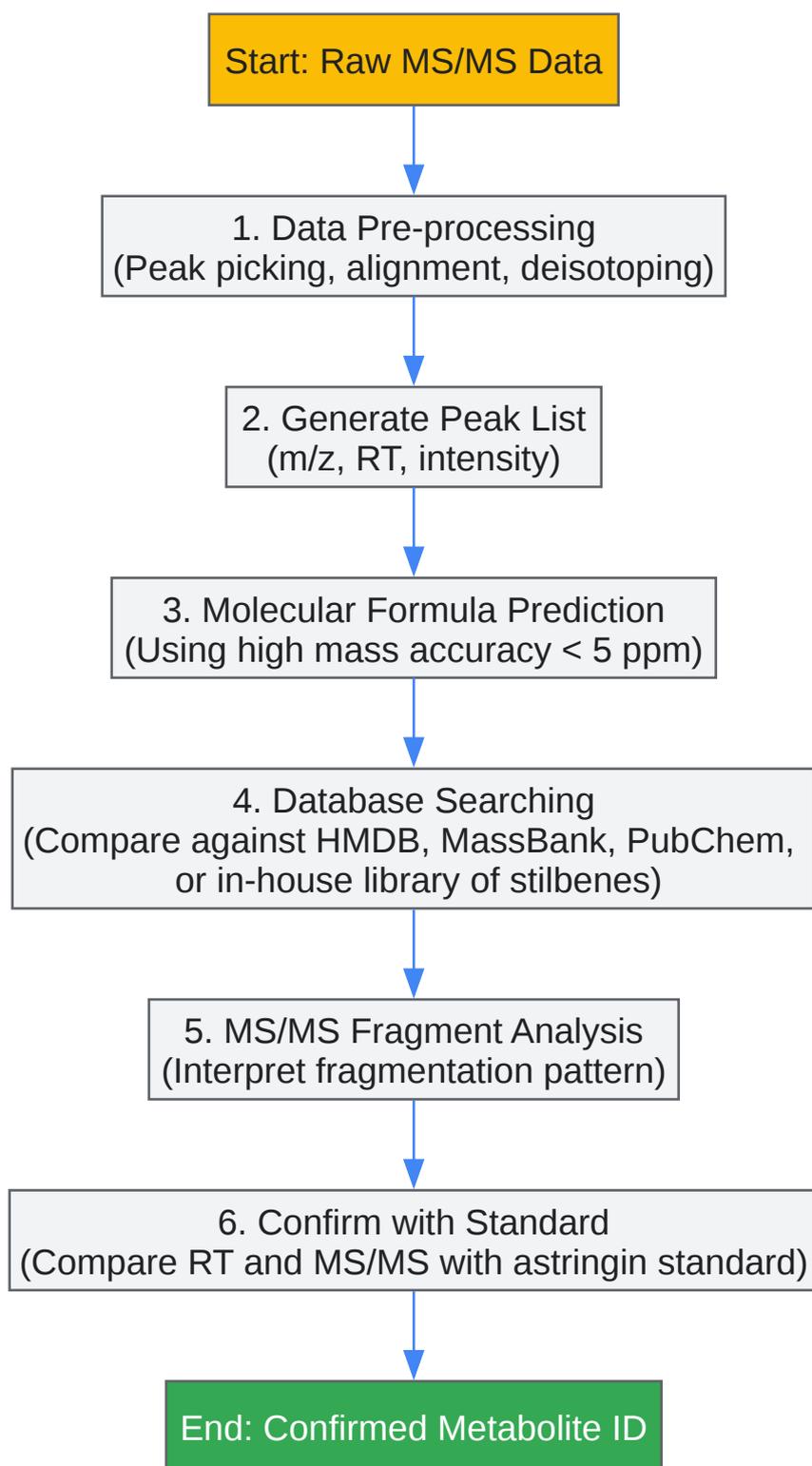
| **Mobile Phase** | **A:** Water with 0.1% formic acid; **B:** Acetonitrile with 0.1% formic acid. Formic acid improves ionization efficiency and peak shape in MS. | | **Flow Rate** | 0.3 mL/min | | **Gradient Elution** | A typical gradient for phenolics is: 0-2 min, 5% B; 2-15 min, 5% → 30% B; 15-20 min, 30% → 95% B; 20-22 min, 95% B; 22-22.1 min, 95% → 5% B; 22.1-25 min, 5% B (equilibration). |

Step 3: Q-TOF-MS/MS Conditions Optimal MS parameters for detecting a wide range of metabolites are listed below [4] [1] [2].

Parameter	Condition
Ionization Mode	ESI negative mode is generally preferred for phenolic compounds like astringin, as it provides better sensitivity for this class [1].
Data Acquisition	Data-independent acquisition (DDA or MSE), cycling between low and high collision energy.
Mass Range	50 – 1200 <i>m/z</i>
Source Temperature	120 °C
Desolvation Temperature	350 °C
Capillary Voltage	2.5 kV (negative mode)
Cone Voltage	40 V
Collision Energy	Low energy: 4-6 eV; High energy: Ramp from 20 to 40 eV to fragment precursor ions.
Lock Mass	Use a known reference compound (e.g., leucine-enkephalin) for real-time mass correction to ensure high mass accuracy.

Workflow for Metabolite Identification

The process from raw data to annotated compounds involves the following key steps, which you would apply to identify **astringin** based on its accurate mass and fragmentation pattern:



[Click to download full resolution via product page](#)

A Practical Path Forward for Astringin Analysis

Since a specific protocol for **astringin** is not available in the current literature, here is a practical approach to develop one:

- **Leverage General Stilbene Knowledge:** **Astringin** is a stilbene glucoside (e.g., picied-3-O-glucoside). Begin your method development using the general parameters for phenolic compounds outlined above, as the chromatography and ionization behavior are often similar within compound classes [4] [2].
- **Prioritize MS Parameters:** In the absence of a reference standard, your identification will rely heavily on high-accuracy MS data.
 - **Predicted Mass:** Search for the theoretical $[M-H]^-$ ion of **astringin** ($C_{20}H_{22}O_9^-$) at m/z **405.1189**.
 - **Key Fragments:** In MS/MS mode, expect a primary fragment resulting from the loss of a glucose unit (162 Da), yielding the aglycone fragment at m/z 243.07 [1] [5].
- **Source a Reference Standard:** For definitive confirmation and accurate quantification, purchasing an **astringin** chemical standard is highly recommended. This allows you to match the retention time and fragmentation spectrum exactly [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. [Rapid identification of constituents of *Urtica hyperborea* using...] [pubmed.ncbi.nlm.nih.gov]
2. UHPLC-ESI-QTOF-MS/MS Profiling of Phytochemicals from ... [mdpi.com]
3. UPLC-QTOF-MS with a chemical profiling approach for holistic ... [pmc.ncbi.nlm.nih.gov]
4. Systematic application of UPLC-Q-ToF-MS/MS coupled ... [pmc.ncbi.nlm.nih.gov]
5. Integrated UPLC/Q-TOF-MS/MS Analysis and Network ... [mdpi.com]

To cite this document: Smolecule. [UPLC-ESI-Q-TOF-MS/MS Application Notes for Plant Metabolite Analysis]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b519586#uplc-esi-q-tof-ms-ms-astringin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com